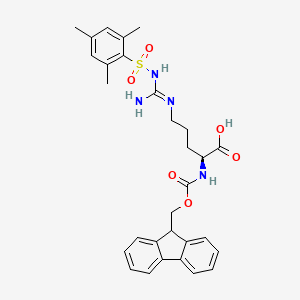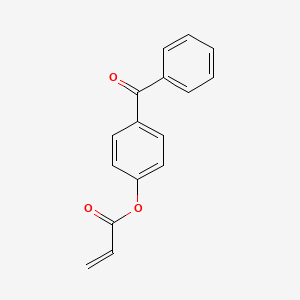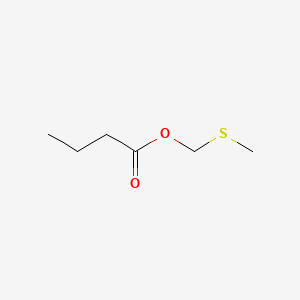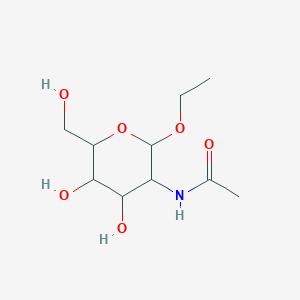
ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
説明
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (E2ADG) is an important synthetic carbohydrate molecule used in a variety of scientific research applications. It is a derivative of glucose, and has been used in a variety of studies involving the study of carbohydrate metabolism, enzyme reactions, and other biochemical processes. In addition, E2ADG has been used to create a variety of synthetic analogs and derivatives, which can be used to study the interaction of carbohydrates with other molecules.
科学的研究の応用
Enhancement of O-GlcNAcylation on Mitochondrial Proteins
This compound has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This enhancement is conducive to the survival of cells and tissues .
Neuroprotection under Ischemic Conditions
The compound has been found to improve neuronal tolerance to ischemia . This is particularly important in conditions such as stroke, where blood flow to the brain is compromised.
Mitochondrial Homeostasis
The compound has been associated with the improvement of mitochondrial homeostasis and bioenergy . This is crucial for the normal functioning of cells, especially in energy-demanding tissues like the brain.
Inhibition of Mitochondrial Apoptosis Pathway
Research has shown that the compound can inhibit the mitochondrial apoptosis pathway . This could potentially prevent cell death and promote cell survival, especially under stress conditions.
Regulation of Energy Homeostasis
The compound has been found to regulate energy homeostasis . This is particularly important in neurons, which are highly dependent on glucose for their energy needs .
Activation of O-GlcNAcylation
The compound has been shown to activate O-GlcNAcylation, a post-translational modification known to modulate glucose homeostasis . This activation is thought to mediate the neuroprotective effect of the compound .
Improvement of Outcome after Transient Middle Cerebral Artery Occlusion (MCAO)
In vivo analyses have shown that the compound can improve the outcome after transient MCAO . This suggests potential therapeutic applications in conditions like stroke.
Increase in Glucose Uptake
In vitro analyses have shown that the compound can markedly increase glucose uptake in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions . This could potentially enhance neuronal survival under conditions of glucose deprivation, such as during ischemia .
作用機序
Target of Action
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside primarily targets DNA, RNA, and cardiac channels . It binds to these targets, inhibiting their activity and leading to various effects on cellular functions .
Mode of Action
The interaction of Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside with its targets results in the inhibition of bacterial growth, transcription, translation, and replication . When it binds to cardiac channels, it inhibits their activity , affecting the heart’s electrical activity and potentially influencing heart rate and rhythm.
Biochemical Pathways
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside affects the pathways of DNA and RNA synthesis, as well as protein translation . It also impacts the pathways involved in cardiac electrical activity . The downstream effects of these pathway alterations include inhibited bacterial growth and potential changes in heart function .
Pharmacokinetics
The compound’s effects on dna, rna, and cardiac channels suggest that it is absorbed and distributed to various cells in the body, where it exerts its effects . The metabolism and elimination of Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are yet to be fully understood .
Result of Action
The molecular and cellular effects of Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside’s action include the inhibition of bacterial growth and the potential alteration of heart function . At the molecular level, it binds to DNA and RNA, inhibiting their synthesis and, consequently, protein translation . At the cellular level, it affects cardiac channels, potentially influencing heart rate and rhythm .
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABAWXNIPSDEF-VVULQXIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in the context of the research presented?
A1: Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside serves as the foundational building block for the synthesis of a sialyl Lewis X tetrasaccharide in the study. [] The researchers coupled this compound to a Sepharose matrix via various linker arms. This immobilized form enables the sequential enzymatic addition of galactose, sialic acid, and fucose residues, ultimately yielding the desired tetrasaccharide.
Q2: How does the linker arm length affect the synthesis process?
A2: The study investigates the influence of linker arm length on the efficiency of enzymatic galactosylation, the first step in the synthesis. Longer linker arms resulted in higher yields (70-98%) of the galactosylated product. [] This suggests that increased linker length enhances enzyme accessibility and substrate mobility, thereby improving reaction kinetics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





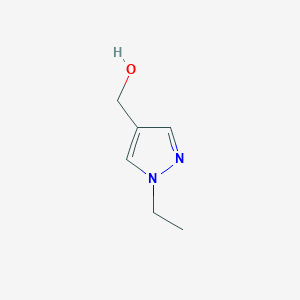


![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)

